molecular formula C30H32ClN3O6 B5067834 bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5067834
M. Wt: 566.0 g/mol
InChI Key: INIRZFDYJSYSPZ-UHFFFAOYSA-N
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Description

The compound bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a synthetic dihydropyridine (DHP) derivative with a complex molecular architecture. Its structure comprises:

  • A 1,4-dihydropyridine core substituted with methyl groups at positions 2 and 4.
  • Bis(2-methoxyethyl) ester groups at positions 3 and 5, which enhance solubility and modulate pharmacokinetic properties compared to carboxylic acid derivatives.

Its structural determination likely employs crystallographic tools like SHELX for refinement and validation of stereochemistry .

Properties

IUPAC Name

bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN3O6/c1-19-25(29(35)39-16-14-37-3)27(26(20(2)32-19)30(36)40-17-15-38-4)24-18-34(23-8-6-5-7-9-23)33-28(24)21-10-12-22(31)13-11-21/h5-13,18,27,32H,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIRZFDYJSYSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings highlighting its pharmacological properties.

Molecular Structure

  • Chemical Formula : C32H38N4O8S
  • Molecular Weight : 638.7 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of sodium acetate as a catalyst. The reaction conditions are optimized to ensure high purity and yield of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines. In particular, compounds related to this structure have demonstrated cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating potent activity .

Antioxidant Activity

In addition to its anticancer properties, this compound has been reported to possess antioxidant capabilities. This activity is crucial in combating oxidative stress-related diseases and may contribute to its therapeutic potential in various medical applications .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific metabolic enzymes. For example, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease and other neurological disorders .

Table of Biological Activities

Activity TypeCell Line/TargetIC50 Value (μM)Reference
AnticancerMCF-7 (Breast Cancer)27.3
AnticancerHCT-116 (Colon Cancer)6.2
Enzyme InhibitionAChE< 1
AntioxidantVariousN/A

Case Studies

Several studies have focused on the biological activity of related compounds within the same chemical family:

  • Study on Pyrazole Derivatives : A study published in Molecules highlighted the synthesis and biological evaluation of pyrazole derivatives similar to bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-...]. The results indicated strong anticancer activity against multiple cell lines and significant antioxidant properties .
  • Enzyme Inhibition Research : Another investigation detailed how certain derivatives inhibited key metabolic enzymes linked to cancer progression and neurodegenerative diseases. This research supports the potential use of these compounds in therapeutic applications targeting these conditions .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of DHP Derivatives

Compound Name Core Structure Substituents (Positions 3,5) Aromatic Moieties (Position 4) Solubility (LogP) Bioactivity (Hypothetical)
Target Compound DHP 2-methoxyethyl esters 4-chlorophenyl-pyrazole-phenyl ~3.5 (estimated) Calcium channel modulation
Nifedipine (Reference DHP) DHP Nitro groups Nitrophenyl 2.2 Calcium channel blocker
Felodipine DHP Methyl esters Dichlorophenyl 3.8 Vasodilator
Pyrazole-DHP Hybrid (Hypothetical Analogue) DHP Ethyl esters Phenyl-pyrazole ~3.0 Anticancer (ferroptosis inducer?)

Key Observations :

  • Ester vs. Nitro Groups : The 2-methoxyethyl esters in the target compound likely improve solubility and metabolic stability compared to nitro groups in nifedipine, which are prone to photodegradation.
  • Aromatic Moieties : The 4-chlorophenyl-pyrazole group may enhance binding to hydrophobic enzyme pockets or DNA, similar to pyrazole-containing ferroptosis inducers (e.g., natural compounds in ) .

Electronic and Conformational Analysis

  • Ring Puckering : The DHP ring’s puckering (quantified via Cremer-Pople parameters ) may differ from planar pyridines, affecting intermolecular interactions and crystallographic packing .

Bioactivity and Mechanism

  • The 4-chlorophenyl group could enhance membrane permeability, as seen in plant-derived biomolecules targeting insect physiology .
  • Selectivity: The compound’s selectivity for cancer cells (if applicable) might mirror findings in , where OSCC cells show higher ferroptosis sensitivity than normal cells .

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